molecular formula C4H7F3O3S B1359441 3,3,3-Trifluoropropyl methanesulfonate CAS No. 911116-16-0

3,3,3-Trifluoropropyl methanesulfonate

Cat. No.: B1359441
CAS No.: 911116-16-0
M. Wt: 192.16 g/mol
InChI Key: LKXPDOQKELOUCP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl methanesulfonate is an organofluorine compound with the molecular formula C4H7F3O3S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoropropyl group attached to a methanesulfonate moiety, contributing to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropyl methanesulfonate can be synthesized through the reaction of 3,3,3-trifluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The product is purified by silica gel chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluoropropanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

Scientific Research Applications

3,3,3-Trifluoropropyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the substitution process. The trifluoropropyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, making them valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoropropyl methanesulfonate is unique due to its balance of reactivity and stability, making it suitable for a wide range of chemical reactions. Its trifluoropropyl group imparts distinct properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoropropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O3S/c1-11(8,9)10-3-2-4(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPDOQKELOUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649100
Record name 3,3,3-Trifluoropropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911116-16-0
Record name 3,3,3-Trifluoropropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropyl methanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,3,3-trifluoropropan-1-ol (500 mg, 4.38 mmol) in DCM (10 mL) was added TEA (1.22 mL, 8.77 mmol) followed by dropwise addition of methanesulfonyl chloride (0.51 mL, 6.58 mmol) at 0° C. The resulting mixture was stirred at room temperature for 2 h. The reaction was diluted with DCM and the organic phase washed with brine, dried and concentrated to give crude product which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (5:1) to give 3,3,3-trifluoropropyl methanesulfonate (490 mg, 58.2% yield) as light yellow oil. TLC (petroleum ether/ethyl acetate=3:1), Rf=0.6.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,3,3-Trifluoropropyl methanesulfonate was prepared by reaction of 3,3,3-trifluoropropanol with methanesulfonyl chloride by an analogous procedure to that used for Example 52 step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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